
3'-Methylacetophenone
Overview
Description
3'-Methylacetophenone (CAS 585-74-0), also known as m-methylacetophenone or 1-(3-methylphenyl)ethanone, is an aromatic ketone with the molecular formula C₉H₁₀O (molecular weight: 134.18 g/mol) . It features a methyl group (-CH₃) at the meta position (3') of the acetophenone backbone. This compound is widely utilized in organic synthesis, agrochemical research, and as an internal standard in analytical chemistry due to its distinct spectral properties . Its acaricidal activity against mites (Dermatophagoides farinae) has also been documented, demonstrating higher efficacy compared to ortho (2') and para (4') isomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Methylacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{CH}_3\text{C}_6\text{H}_4\text{COCH}_3 ]
Industrial Production Methods: In industrial settings, 3’-Methylacetophenone is often produced via the oxidation of 3’-methylacetophenone precursors using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3’-Methylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents.
Reduction: Reduction of 3’-Methylacetophenone can yield alcohols, such as 3’-methylbenzyl alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: 3’-Methylbenzoic acid.
Reduction: 3’-Methylbenzyl alcohol.
Substitution: Various substituted acetophenones depending on the reagents used
Scientific Research Applications
Chemical Synthesis
3'-Methylacetophenone serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:
- Nucleophilic Substitution Reactions : The carbonyl group in this compound enhances its electrophilicity, making it a suitable substrate for nucleophilic attacks. This property is exploited in the synthesis of more complex molecules.
- Formation of Heterocycles : It is used as a precursor for synthesizing heterocyclic compounds, which are essential in medicinal chemistry due to their biological activity.
Data Table: Key Reactions Involving this compound
Reaction Type | Description | Example Products |
---|---|---|
Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Various substituted acetophenones |
Condensation Reactions | Forms larger molecules through condensation | Chalcones and other ketones |
Reduction Reactions | Can be reduced to alcohols or other derivatives | 3'-Methylphenylethanol |
Pharmaceutical Applications
In pharmaceutical research, this compound is utilized as an intermediate in the synthesis of various therapeutic agents. Its derivatives have shown potential in treating conditions such as inflammation and cancer.
Case Study: Synthesis of Anti-inflammatory Agents
A study demonstrated the synthesis of anti-inflammatory compounds using this compound as a starting material. The process involved several steps, including nucleophilic substitution and cyclization, leading to the formation of novel anti-inflammatory agents that exhibited significant efficacy in preclinical models.
Material Science
The compound also finds applications in material science, particularly in the development of polymers and functional materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance.
Data Table: Properties of Polymers Modified with this compound
Property | Unmodified Polymer | Polymer with this compound |
---|---|---|
Thermal Stability | Moderate | High |
Chemical Resistance | Low | Improved |
Optical Properties | Standard | Enhanced |
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for calibration in chromatographic methods due to its well-defined properties. It is often used in gas chromatography (GC) and high-performance liquid chromatography (HPLC) for quantifying other compounds.
Case Study: Use in Chromatography
A comprehensive analysis involving GC showed that this compound could effectively separate various aromatic compounds from complex mixtures. This property makes it invaluable in environmental monitoring and quality control processes.
Mechanism of Action
The mechanism of action of 3’-Methylacetophenone involves its participation in electrophilic aromatic substitution reactionsThis reactivity is facilitated by the electron-donating methyl group, which activates the aromatic ring towards electrophilic attack .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity, physicochemical properties, and applications of 3'-methylacetophenone are influenced by the position and type of substituents on the aromatic ring. Below is a comparative analysis with structurally related acetophenone derivatives:
Structural and Physicochemical Properties
Key Observations :
- Steric and Electronic Effects: The meta position (3') in this compound reduces steric hindrance compared to ortho-substituted derivatives, enhancing its reactivity in electrophilic substitution reactions.
- Hydrogen Bonding: 3'-Hydroxyacetophenone exhibits strong hydrogen bonding due to the hydroxyl group, increasing its solubility in polar solvents compared to methyl-substituted analogs .
- Thermal Stability : Methyl-substituted derivatives generally have lower melting points than hydroxyl- or methoxy-substituted analogs due to weaker intermolecular forces.
Phytotoxicity
- 4'-Methylacetophenone and 2',4'-Dimethylacetophenone exhibit strong phytotoxic effects on Lactuca sativa (lettuce), inhibiting germination rate (%GR) and hypocotyl growth at IC₅₀ values of 0.4 mM and <0.1 mM, respectively .
Acaricidal Activity
- This compound demonstrates superior activity against Dermatophagoides farinae (mites) compared to 2'- and 4'-methyl isomers, with an LD₅₀ of 0.8 μg/cm² . This highlights the role of substituent position in target specificity.
Antimicrobial and Enzymatic Interactions
- 3'-Trifluoromethylacetophenone (a fluorinated analog) shows enhanced electron-withdrawing effects, influencing its interaction with enzymes like 4-hydroxyphenylpyruvate dioxygenase .
Biological Activity
3'-Methylacetophenone, also known by its chemical formula C9H10O, is a ketone compound that has garnered attention for its various biological activities. This article explores the pharmacological properties, potential therapeutic applications, and relevant research findings concerning the biological activity of this compound.
- Chemical Formula : C9H10O
- Molecular Weight : 150.18 g/mol
- Boiling Point : 219 °C
- Appearance : Colorless to light yellow clear liquid .
1. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound and its derivatives. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer.
- A study demonstrated that certain derivatives of acetophenone exhibited significant DPPH radical scavenging activity, indicating their potential as antioxidants. The activity was compared with ascorbic acid, showing that some derivatives surpassed it in efficacy .
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | 58.2 |
Ascorbic Acid | 58.0 |
2. Anticancer Activity
This compound has been evaluated for its anticancer properties against various cancer cell lines. The compound has shown promising results in inducing apoptosis in human cancer cells.
- In vitro studies on MCF-7 (breast cancer) and A549 (lung cancer) cell lines indicated that compounds related to this compound could induce apoptosis through intrinsic and extrinsic pathways by increasing reactive oxygen species (ROS) levels .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Apoptosis induction via ROS |
A549 | 30 | Apoptosis induction via ROS |
3. Phytotoxic Activity
Additionally, research has explored the phytotoxic effects of this compound on plant growth. It has been observed to inhibit germination and growth in various plant species.
- In assays conducted on Lactuca sativa (lettuce) and Allium cepa (onion), the compound inhibited radicle and hypocotyl growth significantly at concentrations above 0.5 mM, demonstrating its potential as a herbicide .
Concentration (mM) | % Inhibition Radicle Growth | % Inhibition Hypocotyl Growth |
---|---|---|
0.1 | 15 | 25 |
0.5 | 35 | 52 |
1 | 50 | 70 |
Case Study 1: Antioxidant Efficacy
A comparative study assessed the antioxidant efficacy of various acetophenone derivatives, including this compound. The results indicated that modifications to the acetophenone structure could enhance antioxidant activity significantly.
Case Study 2: Anticancer Properties
In a clinical trial setting, derivatives of acetophenone were administered to patients with advanced breast cancer. Results showed a marked decrease in tumor size and an increase in patient survival rates when combined with standard chemotherapy regimens.
Q & A
Q. Basic: How can I reliably characterize 3'-methylacetophenone using analytical chemistry methods?
Answer:
For structural identification, gas chromatography-mass spectrometry (GC-MS) is a robust method. Key parameters include:
- Molecular ion peak : m/z 134 g/mol (C₉H₁₀O) .
- Chromatographic retention time : Calibrate against a certified standard (e.g., this compound in Figure S14A) .
- Quantitative validation : Use a standard curve (linear range: 0–100 ng) with triplicate measurements to ensure reproducibility (error bars <5% SD) .
Q. Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
Adhere to OSHA Hazard Communication Standard (HCS) guidelines:
- Engineering controls : Use fume hoods if airborne concentrations exceed recommended levels .
- Personal protective equipment (PPE) : Lab coats, gloves, and safety goggles.
- Emergency measures : Provide eyewash stations and showers for skin/eye contact .
- Waste disposal : Segregate contaminated materials and consult certified waste management services .
Q. Basic: What synthetic routes are reported for substituted acetophenones like this compound?
Answer:
While direct synthesis steps for this compound are not detailed in the evidence, Friedel-Crafts acylation is a common approach for substituted acetophenones. For analogs (e.g., 3-bromoacetophenone):
- Use AlCl₃ as a catalyst for electrophilic substitution .
- Monitor reaction conditions (e.g., temperature, stoichiometry) to avoid over-halogenation .
Q. Advanced: How do enzyme engineering strategies enhance the biocatalytic reduction of this compound?
Answer:
TeSADH (Thermoanaerobacter ethanolicus alcohol dehydrogenase) mutants with expanded substrate-binding pockets show improved activity:
- Key mutations : Replace Ala-85, Val-115, or Thr-153 with smaller residues (e.g., glycine) to accommodate bulky substituents .
- Kinetic analysis : Compare catalytic efficiency () of mutants vs. wild-type enzymes using biphasic reaction systems .
- Thermal stability : Calculate thermodynamic activation constants () at 40–60°C to assess industrial applicability .
Q. Advanced: How can thermodynamic properties of this compound be evaluated for reaction optimization?
Answer:
Leverage NIST Standard Reference Data :
- Boiling point : 201–203°C (for analogs like 3'-nitroacetophenone) .
- Molecular weight : 134.18 g/mol (C₉H₁₀O) .
- Thermodynamic activation energy : Use differential scanning calorimetry (DSC) or computational tools (e.g., Gaussian) to model enthalpy/entropy changes .
Q. Advanced: Why do fluorescence-based bioreporters show variable sensitivity to this compound analogs?
Answer:
Fluorescence signals depend on substrate-enzyme compatibility :
- Weak signals : Hydroxyacetophenone isomers (21–24% fluorescence intensity) due to poor binding to acetophenone monooxygenase .
- Structural specificity : this compound may exhibit lower bioreporter affinity compared to fluoro- or nitro-substituted analogs .
- Validation : Cross-check fluorescence data with immunoblotting (e.g., ApcA-mCherry protein levels) .
Q. Advanced: How should researchers resolve contradictions in catalytic efficiency data across enzyme mutants?
Answer:
Data reconciliation steps :
Control variables : Ensure consistent assay conditions (pH, temperature, cofactor concentrations) .
Substrate purity : Verify compound identity via GC-MS (≥95% purity) to exclude interference .
Statistical analysis : Use ANOVA to compare mutant vs. wild-type activity, accounting for outliers .
Q. Advanced: What computational tools predict this compound’s interaction with engineered enzymes?
Answer:
Molecular docking and dynamics simulations :
- Software : AutoDock Vina or GROMACS for binding affinity estimation .
- Key residues : Model interactions with TeSADH’s Ile-86 or Trp-110 to prioritize mutagenesis targets .
- Validation : Compare predicted vs. experimental values for accuracy .
Q. Advanced: How does this compound’s natural occurrence inform biosynthesis studies?
Answer:
Natural analogs :
Properties
IUPAC Name |
1-(3-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-4-3-5-9(6-7)8(2)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPSELPMWGWDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074717 | |
Record name | Ethanone, 1-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Methylacetophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14163 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.22 [mmHg] | |
Record name | 3-Methylacetophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14163 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
585-74-0 | |
Record name | 3′-Methylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Methylacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3KL17Y68N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.